molecular formula C14H15ClFN3O B2920152 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide CAS No. 1226432-48-9

2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide

Cat. No.: B2920152
CAS No.: 1226432-48-9
M. Wt: 295.74
InChI Key: IBDXJSYWENOLTK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. It features a unique combination of a chloro, fluorine, and pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-chloro-6-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide
  • 2-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-fluorobenzamide
  • 2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-chlorobenzamide

Uniqueness

The unique combination of chloro, fluoro, and pyrazole groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXJSYWENOLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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